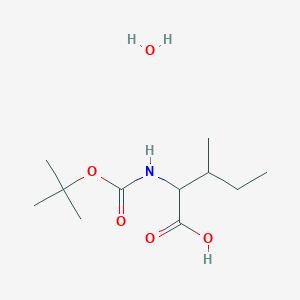
2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-OH.1/2H2O typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-Ile-OH.1/2H2O follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Boc-Ile-OH.1/2H2O primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group of isoleucine. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major product formed from the deprotection of Boc-Ile-OH.1/2H2O is L-isoleucine. When used in peptide synthesis, it forms part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
科学研究应用
Boc-Ile-OH.1/2H2O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of isoleucine, allowing for the sequential addition of amino acids to form peptides and proteins . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it is employed in the development of novel biomaterials and as a building block in the synthesis of complex organic molecules .
作用机制
The mechanism of action of Boc-Ile-OH.1/2H2O is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
相似化合物的比较
Boc-Ile-OH.1/2H2O is similar to other Boc-protected amino acids, such as Boc-Leu-OH and Boc-Val-OH. its uniqueness lies in the specific side chain of isoleucine, which imparts distinct structural and functional properties to the peptides and proteins it forms . Similar compounds include:
- Boc-Leu-OH
- Boc-Val-OH
- Boc-D-Ile-OH
These compounds share the Boc-protected amino group but differ in their side chains, leading to variations in their chemical and biological properties.
属性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
InChI 键 |
YLYHCKPXZULAEG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
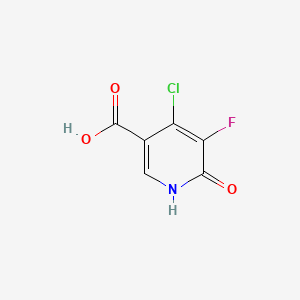
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
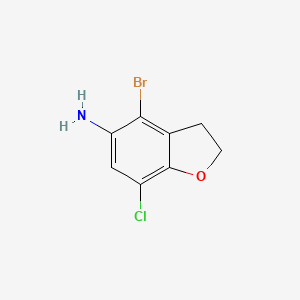
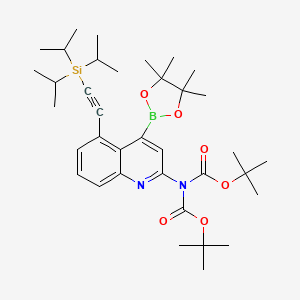
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
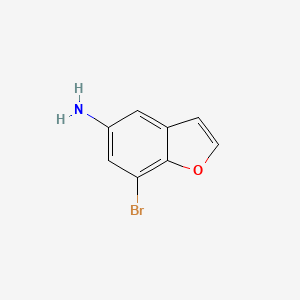
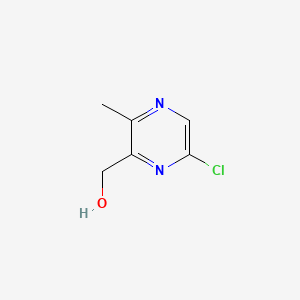
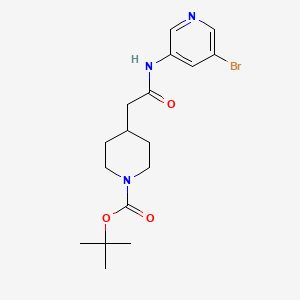

![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
